An In-depth Technical Guide to 6-Iodoquinoline: Physicochemical Properties and Experimental Protocols
An In-depth Technical Guide to 6-Iodoquinoline: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-iodoquinoline. The information is curated for professionals in research and development, with a focus on presenting clear, actionable data and methodologies. This document summarizes key physicochemical parameters, details experimental protocols for its synthesis, and provides available spectral data to facilitate its use in a laboratory setting.
Physicochemical Properties
6-Iodoquinoline is a halogenated heterocyclic aromatic compound. The introduction of an iodine atom to the quinoline scaffold significantly influences its physical and chemical characteristics, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinolines, in general, are known for a wide range of biological activities.
The structural and electronic properties of 6-iodoquinoline have been determined through a combination of experimental data and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₉H₆IN | [1] |
| Molecular Weight | 255.05 g/mol | [1] |
| Exact Mass | 254.95450 Da | [2] |
| Monoisotopic Mass | 254.95450 Da | [3] |
| Appearance | White to light yellow/orange solid/crystal | |
| XLogP3 (Predicted) | 2.9 | [2] |
| Topological Polar Surface Area | 12.9 Ų | [2] |
| Refractive Index (Estimate) | 1.724 | |
| Density (Estimate) | 1.7856 g/cm³ | |
| pKa (Predicted) | 4.23 ± 0.10 |
The thermal properties of 6-iodoquinoline are critical for determining appropriate conditions for storage, handling, and reaction setup.
| Property | Value | Source |
| Melting Point | 86-90 °C | [4] |
| 87-91 °C | [5] | |
| Boiling Point | 120 °C at 1 Torr | |
| Flash Point | 147.8 °C | |
| Vapor Pressure | 0.000585 mmHg at 25 °C |
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| N,N-Dimethylformamide (DMF) | Expected to be soluble |
| Chloroform | Expected to be soluble |
| Dichloromethane | Soluble (used in extraction) |
| Dioxane | Soluble (used in synthesis) |
| Water | Expected to be poorly soluble |
Spectral Data
Spectroscopic data is fundamental for the structural confirmation and purity assessment of 6-iodoquinoline.
The ¹H NMR spectrum of 6-iodoquinoline provides detailed information about the electronic environment of the protons on the quinoline ring system.
¹H-NMR (DMSO-d₆) δ: [4]
-
8.93 (1H, dd, J = 1.5, 4.1 Hz)
-
8.47 (1H, d, J = 2.0 Hz)
-
8.33 (1H, d, J = 8.6 Hz)
-
8.02 (1H, dd, J = 2.0, 8.6 Hz)
-
7.80 (1H, d, J = 8.6 Hz)
-
7.56 (1H, dd, J = 4.1, 8.6 Hz)
-
¹³C NMR: Aromatic carbons in quinoline derivatives typically appear in the range of 120-150 ppm. The carbon bearing the iodine atom (C-6) would be expected at a lower field (around 90-100 ppm) due to the heavy atom effect.
-
FT-IR: The spectrum would be characterized by C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (1400-1600 cm⁻¹), and C-H out-of-plane bending (700-900 cm⁻¹). The C-I stretch is expected in the far-IR region (<600 cm⁻¹) and may not be observed on standard mid-IR spectrometers.
-
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 255. A prominent peak at m/z 128 would correspond to the loss of the iodine radical ([M-I]⁺). Further fragmentation would involve the breakdown of the quinoline ring.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 6-iodoquinoline.
This procedure details a copper-catalyzed halogen exchange reaction.[4]
Materials:
-
6-Bromoquinoline
-
Sodium iodide (NaI)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethyl-cyclohexane-1,2-diamine
-
Dioxane
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Methanol
Procedure:
-
To a reaction tube, add sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72 mmol), N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol), and 6-bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL).
-
Flush the reaction tube with nitrogen and seal it with a PTFE septum.
-
Bubble nitrogen through the solution via a needle for 10 minutes.
-
Remove the nitrogen needle and stir the reaction mixture at 110°C for 15 hours.
-
After the reaction is complete, cool the resulting green suspension to room temperature.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane/methanol to yield 6-iodoquinoline as a light yellow solid.
This procedure involves a Sandmeyer-type diazotization-iodination reaction.[4]
Materials:
-
6-Aminoquinoline
-
Hexane
-
Dimethyl sulfoxide (DMSO)
-
Trifluoromethanesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Water
Procedure: Stage 1: Diazotization
-
In a suitable reaction vessel, prepare a solution of hexane (5 mL), DMSO (0.5 mL), and trifluoromethanesulfonic acid (0.54 mL, 6 mmol) and cool to 5°C.
-
Sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite to the cooled solution.
-
Stir the reaction mixture at a temperature between 5°C and 20°C for 1 hour.
Stage 2: Iodination
-
To the reaction mixture from Stage 1, add a solution of potassium iodide (KI) in a mixture of hexane, water, and DMSO.
-
Stir the mixture at 20°C for approximately 10 minutes.
-
Proceed with an appropriate workup, which typically involves quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentrating to obtain the crude product.
-
Purify the crude 6-iodoquinoline by a suitable method such as column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows related to 6-iodoquinoline.
Caption: Synthesis workflow for 6-Iodoquinoline from 6-Bromoquinoline.
Caption: Relationship between properties and applications of 6-Iodoquinoline.
Safety Information
6-Iodoquinoline should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[2]
-
Precautionary Statements: Wear protective gloves/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 6-Iodoquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Quinoline synthesis [organic-chemistry.org]
